molecular formula C16H12N2O4 B13536201 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate

1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate

Cat. No.: B13536201
M. Wt: 296.28 g/mol
InChI Key: XZXUFDAJBSOQMC-UHFFFAOYSA-N
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Description

Product Overview: 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate (CAS 2125748-58-3) is a high-purity chemical building block with the molecular formula C 16 H 12 N 2 O 4 and a molecular weight of 296.28 g/mol . This compound is supplied as an off-white to white solid with a characteristic melting point range of 77 to 81 °C and should be stored sealed in a dry environment at room temperature . Research Applications and Value: This compound is primarily valued in medicinal chemistry as a synthetic intermediate. Its structure, featuring a phthalimide (1,3-dioxoisoindolin) moiety linked to a nicotinic (pyridin-3-yl) derivative, makes it a versatile precursor for the synthesis of more complex molecules . Specifically, reagents of this nature are investigated for their potential as dual-mechanism inhibitors in pharmaceutical development. Research indicates that related compounds are explored for the treatment of diseases such as glaucoma and ocular hypertension by targeting pathways like Rho-associated kinase (ROCK) . The molecule serves as a key scaffold for researchers developing novel therapeutic agents. Note: This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent .

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-pyridin-3-ylpropanoate

InChI

InChI=1S/C16H12N2O4/c19-14(8-7-11-4-3-9-17-10-11)22-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9-10H,7-8H2

InChI Key

XZXUFDAJBSOQMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized . One common method involves the use of phthalic anhydride and alanine in the presence of triethylamine and toluene, followed by refluxing and subsequent purification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and purity. The use of environmentally friendly and sustainable approaches is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized isoindoline-1,3-dione derivatives .

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Solubility: Carboxylic acid derivatives (e.g., C₁₁H₉NO₄) exhibit higher aqueous solubility than esterified analogs (e.g., ethyl esters) due to ionizable -COOH groups .
  • Lipophilicity: LogP values range from ~0.79 (acid derivatives) to higher values for esters (e.g., ethyl 4-aminophenyl analog), impacting membrane permeability .
  • Stereoelectronic Effects : Pyridine and thiazole substituents introduce heteroatoms that may enhance binding to biological targets via lone-pair interactions .

Data Tables

Table 1: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) Notable Features References
2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic acid 1773 (C=O), 1715 (C=O), 1638 (C=C) Conjugated carbonyl stretches
3-(4-Hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid 1775 (C=O), 1730 (C=O), 1611 (C=C) Broad -OH stretch at 3374 cm⁻¹
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid Not reported Predicted C=O stretches ~1770–1700 cm⁻¹

Table 2: Pharmacokinetic Parameters

Parameter 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid (S)-Ethyl 4-aminophenyl analog
Molecular Weight 219.19 g/mol 338.36 g/mol
LogP 0.79 ~2.5 (estimated)
Solubility (ESOL) 2.79 mg/mL <1 mg/mL (predicted)
Hydrogen Bond Donors 1 1
GI Absorption High Moderate

Biological Activity

1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

  • Molecular Formula: C17H16N2O3
  • Molecular Weight: 288.32 g/mol
  • CAS Number: 2379695-44-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindoline core and subsequent esterification with pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of dioxoisoindoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Dioxoisoindoline Derivative A625 - 1250Not Tested
Dioxoisoindoline Derivative B500 - 1000250 - 500
Dioxoisoindoline Derivative C>2000125 - 250

Anticancer Activity

1,3-Dioxoisoindolin derivatives have also been investigated for their anticancer properties. For example, a study highlighted the potential of these compounds as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion . The inhibition of IDO can enhance anti-tumor immunity, making these compounds promising candidates for cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various synthesized dioxoisoindoline derivatives were tested for their antimicrobial efficacy. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that modifications at specific positions on the isoindoline core could enhance bioactivity.

Case Study 2: Cancer Treatment Potential

Another study focused on the application of dioxoisoindoline derivatives in glioblastoma treatment. Researchers found that these compounds could effectively degrade IDO1 proteins in glioblastoma cells, leading to reduced tumor growth in preclinical models . This highlights the dual potential for both antimicrobial and anticancer activities.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate, and how can reaction conditions be optimized?

Synthesis typically involves coupling isoindoline-1,3-dione derivatives with pyridinylpropanoate precursors via nucleophilic acyl substitution or esterification. Optimization may include varying solvents (e.g., DMF, THF), temperatures (60–100°C), and catalysts (e.g., DMAP, EDC·HCl). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. How should researchers safely handle and store this compound to minimize health risks?

Use PPE (lab coat, nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent hydrolysis. Immediate decontamination with ethanol/water mixtures is advised for spills. Refer to SDS guidelines for pyridine derivatives, which highlight risks of respiratory and dermal irritation .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Confirm structure via:

  • NMR (¹H/¹³C) to identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and ester carbonyl signals (δ 165–170 ppm).
  • FT-IR for C=O stretches (~1700 cm⁻¹) and aromatic C-H bends.
  • HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 325.12). Cross-validate with PubChem data for related isoindolinone derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction reveals dihedral angles between isoindolinone and pyridine rings, influencing π-π stacking and reactivity. For example, coplanar arrangements (dihedral <5°) enhance conjugation, while non-planar geometries reduce electrophilicity. Compare with structurally analogous compounds (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanenitrile) to identify packing interactions (C–H⋯O/N) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO%). Mitigate via:

  • Dose-response curves across multiple models (e.g., cancer vs. normal cells).
  • Computational docking (e.g., AutoDock Vina) to predict binding affinities to kinases or GPCRs.
  • Meta-analysis of published IC₅₀ values, normalized to control baselines .

Q. How do electronic effects of the pyridin-3-yl group influence reactivity in nucleophilic substitutions?

The pyridine ring’s electron-withdrawing nature activates the propanoate ester toward nucleophilic attack. Substituent position (meta vs. para) alters resonance stabilization: meta-substitution (C3) reduces electron density at the ester carbonyl, increasing susceptibility to hydrolysis. Compare kinetics with pyridin-2-yl analogs using Hammett plots .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC.
  • Plasma stability : Use human plasma (37°C, 24h) to quantify metabolite formation (LC-MS).
  • Photostability : Expose to UV-Vis light (300–800 nm) and track absorbance changes. Report half-life (t₁/₂) and Arrhenius parameters for predictive modeling .

Q. How can researchers validate the compound’s role in modulating enzyme activity?

Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) with:

  • Kinetic analysis : Measure Kₐₚₚ and Vₘₐₓ under varying inhibitor concentrations.
  • Competitive vs. non-competitive inhibition : Assess via Lineweaver-Burk plots.
  • ITC (Isothermal Titration Calorimetry) : Determine binding stoichiometry and ΔG .

Methodological Considerations

Q. What computational approaches predict the compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability.
  • QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .

Q. How to design a robust SAR study for isoindolinone derivatives?

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at C4/C5 of isoindolinone.
  • Bioisosteric Replacement : Replace pyridin-3-yl with thiazole or quinoline moieties.
  • Activity Cliffs : Compare EC₅₀ values to identify critical pharmacophores. Validate via in vitro/in vivo correlation (IVIVC) .

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